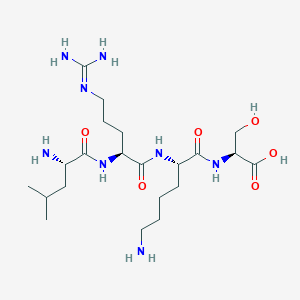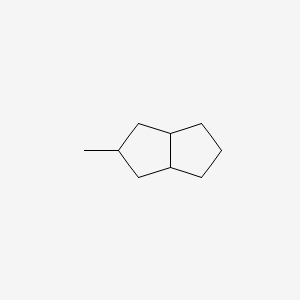![molecular formula C12H17NO B14174896 {2-[(E)-(Butylimino)methyl]phenyl}methanol CAS No. 922525-33-5](/img/structure/B14174896.png)
{2-[(E)-(Butylimino)methyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(E)-(Butylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a butylimino group attached to a phenylmethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(Butylimino)methyl]phenyl}methanol typically involves the reaction of 2-formylphenylmethanol with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and process optimization to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(E)-(Butylimino)methyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-[(E)-(Butylimino)methyl]benzaldehyde.
Reduction: Formation of 2-[(Butylamino)methyl]phenylmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
{2-[(E)-(Butylimino)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {2-[(E)-(Butylimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[(E)-(Ethylimino)methyl]phenyl}methanol
- {2-[(E)-(Propylimino)methyl]phenyl}methanol
- {2-[(E)-(Hexylimino)methyl]phenyl}methanol
Uniqueness
{2-[(E)-(Butylimino)methyl]phenyl}methanol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
922525-33-5 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[2-(butyliminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-14/h4-7,9,14H,2-3,8,10H2,1H3 |
Clé InChI |
SGKSJOCKHZUBEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
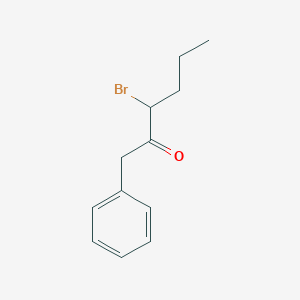
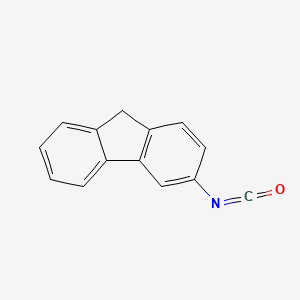
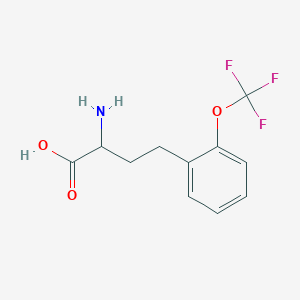

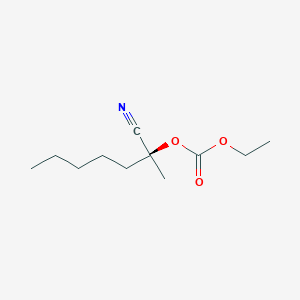
![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
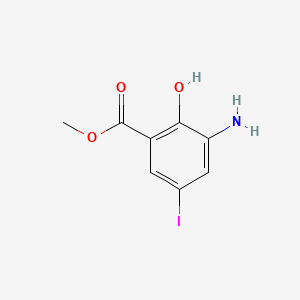
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
